27-O-acetyl-withaferin A

Oncology Cytotoxicity Lung Cancer

Researchers studying withanolide biology face a key challenge: withaferin A simultaneously induces cytotoxicity and heat shock response, confounding mechanistic dissection of proteostasis pathways. 27-O-Acetyl-Withaferin A (CAS 1214886-35-7) solves this by decoupling these activities through a single C27 acetyl modification. • DU-145 prostate cancer IC50 = 0.8 μM; 1.5× potency gain over WA in A549 NSCLC • XLogP 3.90 (vs 2.86 for WA) enables quantifiable hydrophobicity-permeability correlation • Benchmark standard for C27 SAR libraries and ADME optimization studies

Molecular Formula C30H40O7
Molecular Weight 512.6 g/mol
Cat. No. B15144555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-O-acetyl-withaferin A
Molecular FormulaC30H40O7
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=O)C
InChIInChI=1S/C30H40O7/c1-15-12-23(36-27(34)19(15)14-35-17(3)31)16(2)20-6-7-21-18-13-26-30(37-26)25(33)9-8-24(32)29(30,5)22(18)10-11-28(20,21)4/h8-9,16,18,20-23,25-26,33H,6-7,10-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1
InChIKeyARTYOOFBEGPUAU-NSXHFEBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





27-O-Acetyl-Withaferin A: Oncology & Chemical Biology


27-O-Acetyl-Withaferin A (27-O-Ac-WA; CAS: 1214886-35-7) is a naturally occurring withanolide steroidal lactone isolated from Withania aristata, distinguished by a single acetyl modification at the C27 position of the withaferin A scaffold [1]. This compound belongs to a large class of bioactive ergostane-type steroids known for their complex pharmacological profiles, but the precise C27 acetylation imparts distinct physicochemical and biological properties that differentiate it from the parent compound, withaferin A, and other withanolide analogs [2].

C27-O-acetyl withanolide for structure-activity relationship studies
Enables heat-shock response pathway interrogation without cytotoxicity bias
Differentiated cell-line selectivity profile across cancer models

27-O-Acetyl-Withaferin A: Distinct from Withaferin A


The withanolide class is defined by a highly modular ergostane skeleton where subtle modifications, such as hydroxylation or acetylation at specific carbons, profoundly alter target engagement, metabolic stability, and biological outcome. 27-O-Acetyl-Withaferin A cannot be generically substituted with the more common and commercially available withaferin A. Structure-activity relationship (SAR) studies have established that C27-O-acetylation decouples cytotoxic potency from cytoprotective heat-shock-inducing activity (HSA) and alters selectivity profiles across cancer cell types, as demonstrated in multiple comparative pharmacological assessments [1].

C27-acetylation alters target engagement
Withaferin A substitution may not reproduce the decoupled cytotoxicity-HSA profile observed for the acetylated analog.
Selectivity profiles differ
Cell-line response patterns may shift between acetylated and non-acetylated withanolides, affecting model-specific interpretation.
Metabolic stability not interchangeable
The acetyl modification may influence intracellular accumulation and stability, potentially altering exposure in long-term assays.

Differential Evidence for 27-O-Acetyl-Withaferin A


A549 Lung Cancer Cytotoxicity

27-O-Acetyl-Withaferin A exhibits a distinct cytotoxic profile in A549 non-small cell lung cancer cells compared to the parent molecule withaferin A (WA) under identical assay conditions. In a head-to-head study using an MTT assay after a 48-hour incubation period, 27-O-Acetyl-Withaferin A demonstrated an IC50 value of 6.7 μM, whereas WA showed a markedly weaker effect with an IC50 of 10.1 μM under the same conditions [1].

A549 Lung Cancer Cytotoxicity
Head-to-head
IC50 6.7 μM
Withaferin A: 10.1 μM
Supports cytotoxicity endpoint review
MTT assay, A549, 48 h
Oncology Cytotoxicity Lung Cancer

Heat-Shock Activity Without Cytotoxicity

A key differentiation of the C27 acetyl modification is its ability to enhance heat-shock-inducing activity (HSA) without a concomitant increase in cytotoxicity. In a class-level structure-activity relationship (SAR) study, the conversion of withaferin A to its 27-O-acetyl derivative enhanced HSA while cytotoxicity remained statistically unchanged relative to the unmodified parent scaffold [1].

Heat-Shock Activity vs Cytotoxicity
Class-level inference
HSA enhanced; Cytotoxicity unchanged vs WA
Supports proteostasis pathway-response interpretation
HeLa HSE-luciferase reporter, MTS assay
Chemical Biology Proteostasis Heat Shock Response

Prostate Cancer Cell Line Selectivity

In a panel of prostate cancer cell lines, the mono-acetylated 27-O-Acetyl-Withaferin A demonstrates a cytotoxicity profile that is quantitatively and qualitatively distinct from both its diacetylated derivatives and the unmodified withaferin A scaffold. While the homodimer of withaferin A (compound 4) exhibited the most potent overall activity, 27-O-Acetyl-Withaferin A (compound 2) showed a unique cell line selectivity pattern [1].

Prostate Cancer Cell Panel
Head-to-head
DU-145 IC50 0.8 μM
Diacetyl analog: 1.2 μM
Supports cell-model endpoint review
LNCaP, 22Rv1, DU-145, PC-3; MTS, 72 h
Oncology Prostate Cancer Cell Panel Screening

Hydrophobicity-Driven Cell Permeability

SAR analysis from a comprehensive library of withaferin A analogs established that acylation, including the specific C27-O-acetylation present in 27-O-Acetyl-Withaferin A, is a general driver for enhanced cytotoxicity [1]. This effect is attributed to the increased hydrophobicity conferred by the acetyl group, which improves both the compound's affinity for its hydrophobic targets and its passive permeability across the cell membrane [1].

Hydrophobicity & Permeability
Class-level inference
XLogP 3.90
Withaferin A: 2.86
Supports permeability-property correlation review
Calculated cLogP; HeLa, A549, MCF-7 activity
Medicinal Chemistry Drug Design SAR

27-O-Acetyl-Withaferin A Applications


Withanolide Lipophilicity SAR

Researchers engaged in lead optimization of withanolide-based compounds should procure 27-O-Acetyl-Withaferin A to serve as a benchmark for the C27 acetyl modification. Its defined XLogP value of 3.90 (versus 2.86 for WA) provides a quantifiable reference point for correlating increased hydrophobicity with cellular permeability and target engagement [1]. This compound is ideal for inclusion in focused libraries designed to explore the impact of single-point acetylation on ADME properties.

Heat Shock Response in Neurodegeneration

Laboratories studying protein aggregation in the context of neurodegeneration (e.g., Parkinson's, Huntington's, or ALS) will find 27-O-Acetyl-Withaferin A a critical reagent. Its ability to selectively enhance the heat shock response without proportionally increasing cytotoxicity makes it a superior tool for activating proteostasis networks while minimizing confounding effects from general cellular stress or death [2].

Prostate Cancer Panel & DU-145 Studies

For oncology researchers focusing on prostate cancer, specifically in androgen-independent models, 27-O-Acetyl-Withaferin A is the preferred withanolide analog. It demonstrates potent activity against the DU-145 cell line (IC50 = 0.8 μM), outperforming its diacetylated derivative [3]. Procuring this specific analog ensures consistency in dose-response studies and facilitates direct comparison with published literature using this cell panel.

NSCLC Comparative Studies

Investigators using the A549 NSCLC model can leverage the 1.5-fold increase in potency of 27-O-Acetyl-Withaferin A over the parent compound withaferin A to achieve greater effect sizes in cell viability and apoptosis assays, while also using it as a structurally distinct probe to dissect the molecular determinants of withanolide sensitivity in this cancer subtype [4].

Application
Selection Property
Validation Focus
Withanolide lipophilicity SAR
C27-O-acetyl modification benchmark
cLogP and cellular permeability correlation
Heat shock response in neurodegeneration models
Selective HSA enhancement without cytotoxicity increase
Proteostasis pathway activation vs. general stress
Prostate cancer cell panel studies
Cell-line selectivity profile
Androgen-independent model endpoint review
NSCLC cell viability and apoptosis studies
Differentiated A549 sensitivity profile
Withanolide sensitivity determinants in lung cancer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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